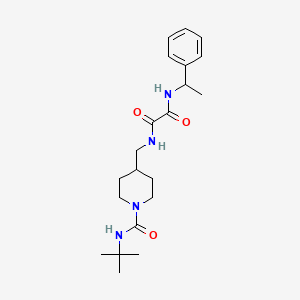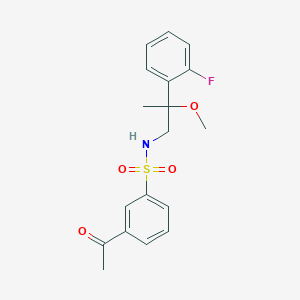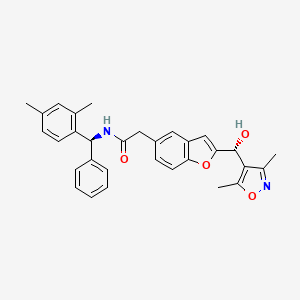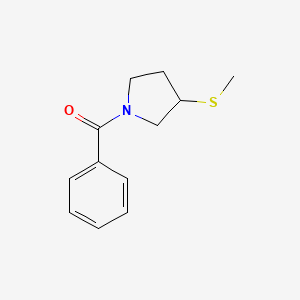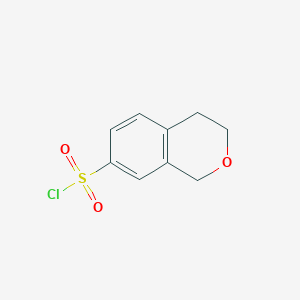
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride is a chemical compound belonging to the class of isochromenes. It is a versatile compound that has found applications in various fields such as medical research, environmental research, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride typically involves the reaction of 3,4-Dihydro-1H-isochromene with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the by-products and facilitate the reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, the reaction with amines leads to the formation of sulfonamide derivatives, while the reaction with alcohols results in the formation of sulfonate esters .
Aplicaciones Científicas De Investigación
3,4-Dihydro-1H-isochromene-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a useful tool for modifying biomolecules and synthesizing new compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,4-Dihydro-1H-isochromene-7-sulfonyl chloride include:
- 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride
- Other isochromene derivatives with different substituents on the sulfonyl chloride group
Uniqueness
The uniqueness of this compound lies in its specific structure and reactivity. The presence of the sulfonyl chloride group makes it highly reactive and versatile, allowing it to participate in a wide range of chemical reactions. This reactivity, combined with the stability of the isochromene ring, makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromene-7-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMSKMPEFJTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
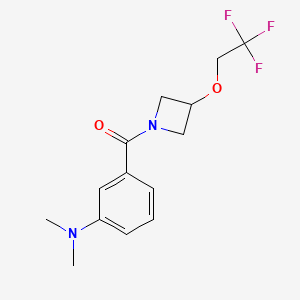
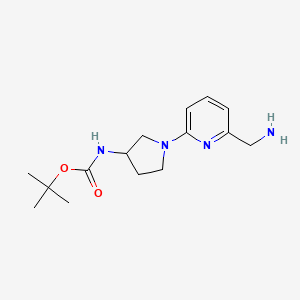
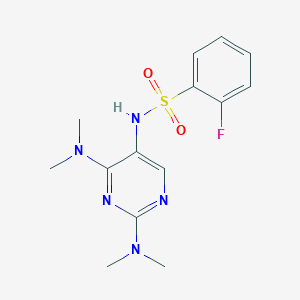
![N-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)
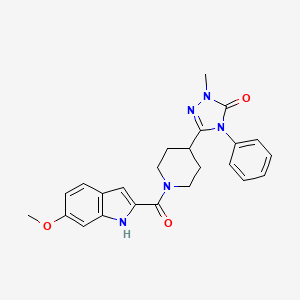

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
